3-Amino-1-(4-fluorophenyl)pyridinium
Description
3-Amino-1-(4-fluorophenyl)pyridinium is a pyridinium derivative characterized by a positively charged nitrogen atom in the pyridine ring, an amino group at the 3-position, and a 4-fluorophenyl substituent at the 1-position. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and crystal packing .
Properties
Molecular Formula |
C11H10FN2+ |
|---|---|
Molecular Weight |
189.21g/mol |
IUPAC Name |
1-(4-fluorophenyl)pyridin-1-ium-3-amine |
InChI |
InChI=1S/C11H10FN2/c12-9-3-5-11(6-4-9)14-7-1-2-10(13)8-14/h1-8H,13H2/q+1 |
InChI Key |
CMFRYWWKPFXNEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2=CC=C(C=C2)F)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of 3-Amino-1-(4-fluorophenyl)pyridinium is in the development of antimicrobial agents. Research indicates that compounds with a pyridinium structure exhibit significant antimicrobial activity against various microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi and certain viruses. This has led to the formulation of topical antiseptic solutions and oral hygiene products aimed at preventing dental plaque formation .
Case Study: Antimicrobial Efficacy
A study demonstrated that formulations containing this compound showed effective antimicrobial properties when tested against common pathogens. The compound was incorporated into mouthwashes and skin-cleansing products, achieving a reduction in microbial load on surfaces and skin .
Pharmaceutical Development
Fluorinated compounds have become increasingly important in pharmaceutical chemistry due to their enhanced bioactivity and metabolic stability. The presence of fluorine often improves the pharmacokinetic properties of drugs, making them more effective .
Table 1: Fluorinated Drugs and Their Properties
| Drug Name | Active Ingredient | Key Benefit |
|---|---|---|
| Ezetimibe | This compound | Increased potency through fluorination |
| Celecoxib | COX-2 inhibitor | Enhanced metabolic stability |
| Paliperidone | Antipsychotic | Improved efficacy |
The incorporation of this compound into drug formulations has been linked to increased effectiveness and reduced side effects compared to non-fluorinated counterparts .
Biochemical Research
In biochemical research, this compound serves as a vital reagent for studying enzyme interactions and protein binding. Its unique chemical properties allow it to participate in various biochemical reactions, making it a useful tool in drug discovery and development.
Case Study: Enzyme Interaction Studies
Research involving the interaction of this compound with cytochrome P450 enzymes illustrates its role in drug metabolism. The compound's fluorine substitution helps inhibit unwanted metabolic pathways, thus prolonging the drug's action within the body .
Environmental Impact Studies
The environmental implications of fluorinated compounds are also an area of active research. Studies have shown that while these compounds can enhance pharmaceutical efficacy, they may also pose risks due to their persistence in the environment and potential toxicity .
Table 2: Environmental Concerns Associated with Fluorinated Compounds
| Compound Type | Environmental Risk | Mitigation Strategies |
|---|---|---|
| Organofluorines | Bioaccumulation | Regulatory measures |
| Pharmaceuticals | Water contamination | Advanced wastewater treatment |
Research continues to evaluate the balance between the benefits of fluorination in pharmaceuticals and their environmental impact, highlighting the need for responsible development practices .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl, CN) lower melting points compared to non-halogenated analogs.
- IR peaks for NH₂ (~3300–3500 cm⁻¹) and CN (~2180–2200 cm⁻¹) are consistent across amino-nitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectral Comparison
Insights :
- Fluorine’s deshielding effect shifts aromatic protons upfield compared to non-fluorinated analogs.
- Methoxy (OCH₃) groups resonate at ~3.8 ppm, while NH₂ protons appear as singlets near ~5.4 ppm.
Structural and Electronic Implications
- Fluorine Substituent: Enhances metabolic stability and lipophilicity compared to non-halogenated analogs, as seen in 4-fluorophenyl derivatives .
- Pyridinium Core : The positive charge increases solubility in polar solvents but reduces thermal stability relative to neutral pyridine analogs.
- Steric Effects : Bulky substituents (e.g., naphthyl in , gem-dimethyl in ) hinder crystallization, lowering melting points.
Q & A
Q. What are the recommended methodologies for synthesizing 3-Amino-1-(4-fluorophenyl)pyridinium with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the phenyl ring followed by nucleophilic substitution or coupling reactions. Catalysts like palladium or copper are critical for regioselectivity and yield optimization . Key parameters include:
- Temperature control (e.g., 80–120°C for coupling reactions).
- Solvent selection (polar aprotic solvents like DMF or acetonitrile).
- Purification via column chromatography or recrystallization.
Comparative studies with halogen-substituted analogs (e.g., chloro or bromo derivatives) suggest fluorine’s electronic effects enhance reaction efficiency by 15–20% .
Q. How should researchers approach comparative structural analysis between this compound and its halogen-substituted analogs?
- Methodological Answer : Use crystallographic data (e.g., X-ray diffraction) to analyze bond lengths, angles, and intermolecular interactions. For example:
| Substituent | C–F Bond Length (Å) | Dipole Moment (D) |
|---|---|---|
| Fluorine | 1.34 | 4.2 |
| Chlorine | 1.73 | 5.1 |
| Fluorine’s smaller atomic radius reduces steric hindrance, enhancing binding affinity in receptor studies . Pair with DFT calculations to validate electronic properties. |
Q. What are the key considerations in designing experimental controls for biological activity studies involving this compound?
- Methodological Answer :
- Include positive controls (e.g., known kinase inhibitors for anticancer assays).
- Use negative controls with structurally similar but inactive analogs (e.g., 3-Amino-1-(4-methylphenyl)pyridinium).
- Account for fluorine’s metabolic stability by comparing in vitro vs. in vivo half-lives .
Advanced Research Questions
Q. What advanced techniques are critical for resolving conflicting data in the compound’s receptor binding affinity studies?
- Methodological Answer : Conflicting binding data often arise from assay conditions (e.g., pH, ionic strength). Address this by:
- Performing isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Validating results with surface plasmon resonance (SPR) to assess kinetic parameters (ka, kd).
- Cross-referencing with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Q. How can factorial design be applied to optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Use a 2^k factorial design to test variables like temperature, catalyst loading, and solvent ratio. For example:
Q. What strategies are effective for integrating computational chemistry with experimental data to predict metabolic pathways?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with LC-MS/MS metabolite profiling. Steps include:
- Simulating cytochrome P450 interactions to predict oxidation sites.
- Validating with in vitro microsomal assays (e.g., human liver microsomes).
- Mapping metabolic stability using QSAR models trained on fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical predictions and experimental results in solubility studies?
- Methodological Answer : Discrepancies often stem from crystal packing effects or solvent polymorphism. Mitigate by:
- Performing Hansen solubility parameter (HSP) analysis to refine predictions.
- Using dynamic light scattering (DLS) to detect aggregation in solution.
- Cross-validating with DSC/TGA to rule out hydrate formation .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
